6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Description
Properties
IUPAC Name |
6-amino-8-fluoro-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2.ClH/c9-5-1-4(10)2-6-8(5)13-3-7(12)11-6;/h1-2H,3,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIVXKVICHQJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and fluoroaniline.
Cyclization: The key step involves the cyclization of the starting materials to form the benzoxazinone ring. This can be achieved through various cyclization reactions, often under acidic or basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzoxazine compounds exhibit anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications of benzoxazine structures could lead to significant cytotoxic effects against cancer cell lines . The specific mechanism involves the inhibition of cell proliferation and induction of apoptosis.
Agrochemicals
The compound's unique structure allows it to function as an agrochemical agent. It can be utilized as an herbicide or fungicide due to its ability to disrupt biological pathways in plants and fungi.
Case Study: Herbicidal Activity
In a study exploring new herbicides, 6-amino derivatives were tested for their efficacy against common agricultural weeds. The results showed promising herbicidal activity, indicating potential for use in crop protection formulations . The study highlighted the compound's selective toxicity towards target species while minimizing harm to non-target flora.
Materials Science
In materials science, this compound can be used in the development of advanced materials such as polymers and coatings. Its properties lend themselves to applications where thermal stability and chemical resistance are required.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. A study detailed the synthesis of polymer composites containing benzoxazine derivatives, revealing improved performance metrics compared to traditional materials .
Mechanism of Action
The mechanism of action of 6-Amino-8-fluoro-2h-1,4-benzoxazin-3(4h)-one hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA)
- Substituents : Hydroxyl groups at positions 2 and 4, methoxy at position 7.
- Key Differences: Lacks the amino and fluorine groups present in the target compound.
- Biological Relevance: DIMBOA is a well-characterized plant defense metabolite with antifungal and insecticidal activities . Its polar hydroxyl and methoxy groups contrast with the target compound’s amino-fluoro combination, which may reduce polarity and increase lipophilicity.
(2R)-2-O-β-D-Glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one (HBOA-Glc)
- Substituents : Glucose moiety at position 2.
- Key Differences: Glycosylation significantly increases molecular weight and hydrophilicity compared to the non-glycosylated target compound.
- Implications : Glycosides like HBOA-Glc are typically prodrugs, requiring enzymatic cleavage for activation, whereas the hydrochloride salt of the target compound may offer direct bioavailability .
7-Amino-2H-1,4-benzoxazin-3(4H)-one
- Substituents: Amino group at position 7; lacks fluorine.
- Key Differences: The absence of fluorine at position 8 reduces electronegativity and may alter binding interactions in biological systems. The positional isomerism (amino at 7 vs. 6) could also affect molecular geometry .
8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one
- Substituents: Amino at position 8, chlorine at position 6.
- Key Differences: Chlorine’s larger atomic radius and higher lipophilicity compared to fluorine may enhance membrane permeability but increase metabolic stability risks. The swapped positions (amino at 8 vs. 6) could influence target selectivity .
6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Substituents: Amino at position 6, chlorine at position 8.
- Key Differences : Chlorine-for-fluorine substitution at position 8 reduces electronegativity and may impact hydrogen-bonding capacity. This compound’s higher molecular weight (vs. fluorine) could affect pharmacokinetics .
Physicochemical Properties and Bioactivity
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents (Position) | Salt Form | Purity | Notable Properties |
|---|---|---|---|---|---|---|
| 6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one hydrochloride | 1211496-36-4 | 218.61 | NH₂ (6), F (8) | Hydrochloride | 95% | Enhanced water solubility |
| DIMBOA | Not provided | ~225* | OH (2,4), OCH₃ (7) | None | 4.57%** | Plant defense metabolite |
| HBOA-Glc | Not provided | ~350* | Glucose (2) | None | N/A | Prodrug requiring enzymatic activation |
| 7-Amino-2H-1,4-benzoxazin-3(4H)-one | Not provided | ~166* | NH₂ (7) | None | 95% | Lower electronegativity vs. fluoro analog |
| 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one | 1042973-67-0 | ~213* | NH₂ (8), Cl (6) | None | N/A | Higher lipophilicity vs. fluoro analog |
| 6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one | 813425-06-8 | ~213* | NH₂ (6), Cl (8) | None | N/A | Chlorine’s metabolic stability risks |
Calculated based on structural formulas; *Reported as a minor component in a plant extract .
Key Research Findings
Fluorine vs.
Hydrochloride Salt: The salt form improves aqueous solubility, a critical advantage for bioavailability over non-salt analogs like DIMBOA or HBOA-Glc .
Positional Isomerism: The amino group at position 6 (vs. 7 or 8 in analogs) may optimize interactions with biological targets, though specific activity data remains unreported.
Biological Activity
6-Amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one hydrochloride (CAS No. 1210635-69-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, anti-inflammatory properties, and its mechanisms of action, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇FN₂O₂ |
| Molecular Weight | 167.14 g/mol |
| Density | 1.3 g/cm³ |
| Melting Point | 207-211 °C |
| Boiling Point | 322.9 °C |
| Flash Point | 149.1 °C |
These properties indicate a stable compound with potential for various chemical reactions and applications in medicinal chemistry and agriculture .
Antibacterial Activity
Research indicates that 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one exhibits significant antibacterial properties against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, yielding the following results:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 24 |
| Staphylococcus aureus | 22 |
| Escherichia coli | 21 |
| Salmonella typhi | 20 |
These findings suggest that the compound may be more effective than traditional antibiotics like ampicillin in certain cases .
Antifungal Activity
The antifungal properties of this compound have also been explored. In vitro studies demonstrated that it effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis and death.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one. A notable study investigated its effects on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells. The results indicated significant reductions in nitric oxide (NO) production and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Furthermore, the compound activated the Nrf2-HO-1 signaling pathway, which plays a critical role in cellular defense against oxidative stress .
The biological activity of 6-amino-8-fluoro-2H-1,4-benzoxazin-3(4H)-one is attributed to its ability to interact with specific molecular targets. For antibacterial activity, it is believed to inhibit bacterial enzyme functions crucial for cell wall synthesis and metabolism. In terms of anti-inflammatory effects, the activation of the Nrf2-HO-1 pathway suggests a protective mechanism against oxidative stress and inflammation .
Case Studies and Research Findings
Case Study 1: Antibacterial Efficacy
A comparative study conducted on various benzoxazinones showed that 6-amino-8-fluoro derivatives exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on neuroinflammation, compounds derived from benzoxazinones were evaluated for their ability to modulate inflammatory responses in microglial cells. The results demonstrated that specific derivatives could significantly reduce inflammation without cytotoxic effects .
Q & A
Q. Table 1: Key Reaction Parameters for Fluorinated vs. Chlorinated Analogs
| Parameter | Fluoro Derivative | Chloro Derivative |
|---|---|---|
| Reaction Temperature | 40–60°C | 60–80°C |
| Cyclization Reagent | POCl₃ | PCl₃ |
| Salt Formation Yield | 85–90% | 75–85% |
Basic: What spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the aromatic proton at δ 6.8–7.2 ppm (split due to fluorine coupling) and the oxazine ring protons at δ 4.1–4.5 ppm. Fluorine-induced deshielding shifts NH and carbonyl groups distinctively .
- X-ray Crystallography : Single-crystal analysis confirms the screw-boat conformation of the benzoxazine ring and hydrogen-bonding patterns (N–H⋯O) in the hydrochloride salt. Lattice parameters (e.g., space group P2₁/c) and bond lengths (C–F: ~1.34 Å) validate structural integrity .
- Melting Point : A sharp mp of 217°C (decomposition) indicates high purity, with deviations >2°C suggesting impurities .
Advanced: How can researchers resolve contradictions in reported biological activities between 6-amino-8-fluoro derivatives and their chloro or methyl analogs?
Methodological Answer:
Contradictions often arise from substituent electronic effects and assay conditions. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies : Compare logP values (fluoro: ~1.2 vs. chloro: ~1.8) to assess membrane permeability differences .
- Enzymatic Assays : Test analogs against target enzymes (e.g., Pfmrk inhibitors) under standardized pH and temperature conditions to isolate electronic vs. steric effects .
- Meta-Analysis : Cross-reference bioactivity datasets from crystallographic (e.g., PDB entries) and pharmacological databases to identify confounding variables like solvent polarity .
Advanced: What strategies are recommended for identifying and quantifying process-related impurities in this compound during pharmaceutical development?
Methodological Answer:
- HPLC-MS : Use C18 columns (e.g., Chromolith) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities like dehalogenated byproducts (e.g., 6-amino-2H-1,4-benzoxazin-3-one) via [M+H]+ ions at m/z 195.1 .
- IC-HRMS : Identify trace inorganic impurities (e.g., residual POCl₃) with ion chromatography coupled to high-resolution MS.
- Pharmacopeial Standards : Follow USP guidelines for impurity profiling, setting thresholds at ≤0.15% for genotoxic impurities .
Q. Table 2: Common Impurities and Detection Limits
| Impurity | HPLC Retention Time (min) | MS m/z | Acceptable Limit |
|---|---|---|---|
| Dehalogenated Byproduct | 8.2 | 195.1 | ≤0.10% |
| Hydrolyzed Oxazine | 10.5 | 178.0 | ≤0.05% |
Safety: What are the critical safety protocols for handling the hydrochloride salt form, especially regarding inhalation and dermal exposure risks?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal contact. Respiratory protection (N95 masks) is mandatory during HCl gas exposure .
- Ventilation : Conduct reactions in a fume hood with ≥100 ft/min airflow to mitigate aerosolized particles .
- Waste Disposal : Neutralize waste with 10% sodium bicarbonate before disposal in designated halogenated waste containers .
- Emergency Response : For skin contact, rinse with copious water (≥15 mins) and apply 1% hydrocortisone cream. Inhalation requires immediate fresh air and medical evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
